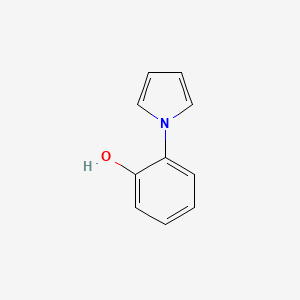

2-(1H-Pyrrol-1-Yl)Phenol

Overview

Description

2-(1H-Pyrrol-1-yl)phenol is a compound that features a phenol group attached to a pyrrole ring. The phenol group is characterized by a hydroxyl group (-OH) bonded to a benzene ring, which is a common motif in organic chemistry with various biological and chemical applications. The pyrrole ring is a five-membered heterocycle containing one nitrogen atom, known for its aromaticity and reactivity. This combination of phenol and pyrrole structures can lead to interesting chemical properties and potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of phenol-based pyrrole compounds can be achieved through various methods. For instance, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) involves the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization or oxidative polycondensation reactions . Similarly, other related compounds, such as those with tetrahydroimidazo[1,5-a]pyridin-3-yl groups, are synthesized by modifying the substituents in the para position relative to the hydroxyl group, which can significantly alter their photophysical properties .

Molecular Structure Analysis

The molecular structure of phenol-pyrrole compounds is confirmed using various spectroscopic techniques such as FT-IR, UV-Vis, and NMR . These methods provide detailed information about the functional groups, bond lengths, dihedral angles, and overall molecular conformation. For example, the crystal structure of a related compound, 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, was determined to be planar and was analyzed using Hirshfeld surface analysis to understand the intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Phenol-pyrrole compounds can undergo various chemical reactions, including polymerization and ring-opening reactions. The polymerization of 4-DTPP, for example, is achieved through oxidative polycondensation in an aqueous alkaline medium using NaOCl as an oxidant . Ring-opening reactions have also been observed in related compounds, such as 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, which can lead to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol-pyrrole compounds are characterized by various analytical techniques. The electrical conductivities of synthesized monomers and polymers can be measured using the four-point probe technique . Photophysical properties, such as fluorescence, Stokes shift, and quantum yields, are investigated in solution and in polymeric matrices . Theoretical and experimental investigations, including density functional theory (DFT) calculations and spectroscopic studies, provide insights into the electronic structure, NLO properties, and thermodynamic parameters of these compounds .

Scientific Research Applications

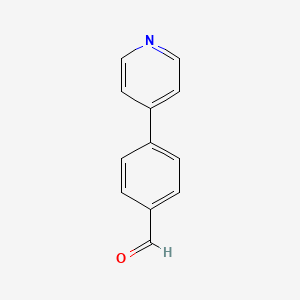

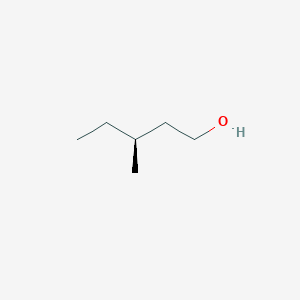

Synthesis in Organic Chemistry

2-(1H-Pyrrol-1-yl)phenol and its derivatives have been utilized in various synthetic organic chemistry applications. For instance, they have been employed as ligands in enantioselective additions to aldehydes, demonstrating effectiveness in creating secondary alcohols with varying enantiomeric excess values (Ge et al., 2010). Additionally, Schiff base monomers, such as 2-[(1H-pyrrol-2-yl-methylene)amino]phenol, have been synthesized and further oxidized to obtain oligomers with potential applications in electrochromic devices (Kaya et al., 2014).

Electrochemical Applications

The electrochemical properties of this compound derivatives have been extensively studied. A novel monomer synthesized from 4-(1H-pyrrol-1-yl)phenol demonstrated potential in creating dual-type, complementary-colored electrochromic devices (Ak et al., 2006). Another study synthesized a copolymer of 4-(1H-pyrrol-1-yl)phenol and pyrrole, showing significant improvements in specific capacity as a cathode material for lithium-ion batteries (Su et al., 2012).

Spectroscopic and Structural Analysis

This compound derivatives have been the subject of various spectroscopic and structural studies. For instance, a study on a new alkylaminophenol compound synthesized from this compound provided insights into molecular properties through NMR, UV-Vis, and computational studies (Ulaş, 2021).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, this compound derivatives have been used to develop novel polymers and copolymers. A study highlighted the synthesis of an electroactive phenol-based polymer from a derivative of this compound, exploring its electrical and fluorescence properties (Kaya & Aydın, 2012).

Other Applications

Additional applications of this compound derivatives include their role in antimicrobial activities, as observed in dithiophosphonation reactions (Nizamov et al., 2015), and in facilitating stereoselective electroreduction processes (Schwientek et al., 1999).

Safety and Hazards

The safety information for “2-(1H-Pyrrol-1-Yl)Phenol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

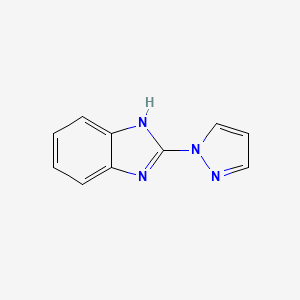

Related compounds such as pyrrolopyrazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

Similar compounds, such as pyrrolopyrazine derivatives, have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been reported to affect various biochemical pathways, leading to a range of biological activities .

Result of Action

Related compounds have been reported to exhibit a range of biological activities, suggesting that 2-(1h-pyrrol-1-yl)phenol may also have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

2-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZABOAAWARHJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351874 | |

| Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32277-91-1 | |

| Record name | 2-(1H-Pyrrol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32277-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-(1H-pyrrol-1-yl)phenol in the synthesis of pyrrolo[2,1-c][1,4]benzoxazine derivatives?

A1: this compound serves as a key starting material in the palladium-catalyzed aerobic oxidative cyclization reaction with isocyanides. [] The reaction proceeds through an O-H/C-H insertion cascade, where the phenolic hydroxyl group and the ortho C-H bond of the pyrrole ring are activated by the palladium catalyst. This activation allows for the insertion of an isocyanide molecule, ultimately leading to the formation of the pyrrolo[2,1-c][1,4]benzoxazine structure.

Q2: What are the advantages of this synthetic approach over existing methods for synthesizing pyrrolo[2,1-c][1,4]benzoxazine derivatives?

A2: The research highlights several advantages of this palladium-catalyzed approach: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)

![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)